
2-Amino-5-nitropyrimidin-4(1H)-one
Overview
Description
2-Amino-5-nitropyrimidin-4(1H)-one (CAS: 919278-72-1) is a nitrogen-containing heterocyclic compound featuring a pyrimidinone core substituted with an amino group at position 2 and a nitro group at position 5. Its IUPAC name is 2-amino-5-nitro-1H-pyrimidin-6-one, and it is also known by synonyms such as NSC 73278 and AC1L5L9B .
Preparation Methods
Preparation via Cyclization of Halogenated Acrylates and Nitromethane
A highly efficient and scalable method involves the condensation of 2-halogenated acrylates with nitromethane, followed by cyclization to form the pyrimidine ring. This approach is exemplified in the preparation of 2-hydroxy-5-nitropyridine intermediates, which can be further converted to the target compound.
- Step 1: Addition reaction between 2-halogenated acrylate and nitromethane catalyzed by organic bases such as 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) or 1,5-diazabicyclo[4.3.0]-5-nonene (DBN) at 40–65 °C for 4–6 hours.
- Step 2: Condensation with orthoformate esters (triethyl or trimethyl orthoformate) catalyzed by Lewis acids (CuCl, SnCl4, ZnCl2) at 90–100 °C for 3–6 hours.
- Step 3: Ammonolysis with aqueous ammonia and ammonium chloride at 50–65 °C for 4 hours to form 2-hydroxy-5-nitropyridine.
- Step 4: Chlorination of the hydroxy intermediate to afford 2-chloro-5-nitropyridine, a precursor for further amination to 2-amino derivatives.
Example | Halogenated Acrylate | Organic Base | Lewis Acid | Yield (%) | Purity (%) | Product Form |
---|---|---|---|---|---|---|
1 | Ethyl 2-chloroacrylate | DBN | Cuprous chloride | 89.9 | 99.7 | Yellow needle-shaped solid |
2 | Methyl 2-bromoacrylate | DBU | Stannic chloride | 86.4 | 99.6 | Yellow needle-shaped solid |
3 | Ethyl 2-bromoacrylate | DBU | Zinc chloride | 90.6 | 99.9 | Yellow needle-shaped solid |
This one-pot method is industrially viable due to high yields, high purity, and relatively mild reaction conditions.
Condensation of Guanidine Derivatives with Malonic Acid Esters
Another approach involves the reaction of guanidine hydrochloride with monosubstituted malonic acid diesters under basic conditions to form substituted pyrimidines.
- Dissolution of metallic sodium in absolute ethanol under argon atmosphere.
- Addition of guanidine hydrochloride and malonic acid diester, stirring intensively leading to solid formation.
- Refluxing the mixture followed by evaporation and aqueous workup.
- The reaction yields 5-substituted 2-amino-4,6-dichloropyrimidines, which can be converted to 2-amino-5-nitropyrimidin-4(1H)-one through subsequent substitution reactions.
This method provides a robust route with good yields (each step >80%) and is suitable for industrial scale-up.
Microwave-Assisted Aldol Condensation and Cyclization
Microwave irradiation has been employed to accelerate the synthesis of 2-amino-pyrimidine derivatives, including nitro-substituted analogs.
- Aldol condensation of benzaldehydes and acetophenones under microwave heating (100 W, 80 °C) produces chalcone intermediates rapidly (10–30 min).
- Subsequent ring closure condensation of chalcones with guanidine hydrochloride under microwave irradiation (180 W, 100 °C) for 5–10 min yields pyrimidine derivatives.
- This method offers rapid synthesis with good control over reaction time and temperature, improving efficiency and potentially enhancing purity.
Although primarily applied to 2-amino-4,6-diarylpyrimidines, the methodology is adaptable for this compound analogs.
Notes on Reaction Conditions and Optimization
- Catalysts: Organic bases such as DBU and DBN are critical for promoting addition and condensation steps.
- Lewis acids: Cuprous chloride, stannic chloride, and zinc chloride facilitate cyclization and condensation.
- Temperature: Moderate heating (40–100 °C) optimizes reaction rates without decomposing sensitive nitro groups.
- Purification: Recrystallization from isopropanol with activated carbon treatment ensures high purity (>99.5%).
- Yields: Reported yields range from 86% to 91%, indicating efficient synthetic routes.
Summary Table of Preparation Methods
Method | Key Reactants | Conditions | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|---|
Halogenated acrylate condensation | 2-halogenated acrylate, nitromethane, orthoformate esters | 40–100 °C, organic base, Lewis acid catalysis | 86–91 | 99.6–99.9 | One-pot, industrially scalable |
Guanidine + malonic acid esters | Guanidine hydrochloride, malonic acid diesters | Reflux in ethanol, strong base | >80 per step | Not specified | Suitable for 5-substituted pyrimidines |
Microwave-assisted synthesis | Benzaldehydes, acetophenones, guanidine hydrochloride | Microwave irradiation, 80–100 °C | Moderate | High | Rapid synthesis, adaptable |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 2-amino-5-nitropyrimidin-4(1H)-one exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The nitro group is crucial for its bioactivity, as it can participate in redox reactions that inhibit bacterial growth .
Antiviral and Anticancer Potential
Studies have shown that derivatives of pyrimidine compounds, including this compound, can inhibit viral replication and exhibit anticancer activity. These compounds are being explored for their ability to interfere with nucleic acid synthesis in pathogens and cancer cells .
Anti-inflammatory Effects
There is emerging evidence that compounds similar to this compound may possess anti-inflammatory properties by modulating nitric oxide (NO) production in immune cells. This suggests potential applications in treating inflammatory diseases .
Agrochemical Applications
The compound's reactivity allows for its use as an intermediate in the synthesis of agrochemicals, particularly those aimed at pest control. Its derivatives have been studied for their efficacy against various agricultural pests, enhancing crop protection strategies .
Compound Name | Activity Type | IC50 (µM) | Notes |
---|---|---|---|
This compound | Antimicrobial | TBD | Potential against bacterial infections |
5-Fluoro-2-amino-4,6-dichloropyrimidine | NO Production Inhibition | 2 | Most effective in inhibiting immune response |
6-Chloro-2-methyl-5-nitropyrimidin-4(1H)-one | Antiviral | TBD | Structural analog with similar properties |
Case Study 1: Antimicrobial Screening
A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the nitro group could enhance activity against resistant strains.
Case Study 2: Anti-inflammatory Research
In vitro assays using mouse peritoneal cells showed that compounds derived from pyrimidine structures could suppress NO production significantly. This finding highlights the potential of these compounds in developing anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 2-Amino-5-nitropyrimidin-4(1H)-one in biological systems often involves its interaction with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Similarity Scores
The following compounds exhibit structural and functional similarities to 2-amino-5-nitropyrimidin-4(1H)-one, as identified through chemical databases and literature (Table 1):
Table 1: Structural Comparison of this compound and Analogs
Functional and Reactivity Comparisons
Substituent Effects
- 2-Methyl-5-nitropyrimidin-4(1H)-one: Replacing the amino group with methyl reduces polarity and hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the amino-substituted target compound. The electron-donating methyl group may also slightly deactivate the nitro group’s electrophilic reactivity .
- The 6-amino group could mimic bioactive motifs seen in folate analogs .
Core Heterocycle Variations
- 4-Amino-3-nitropyridin-2(1H)-one: The pyridine core lacks the second nitrogen atom present in pyrimidinones, reducing aromaticity and altering electronic distribution. This may limit interactions with biological targets requiring dual hydrogen-bond acceptors .
- Dihydropyrimidin-2(1H)-one Derivatives: Saturation of the pyrimidine ring disrupts conjugation, reducing planarity and altering binding affinity in enzyme-active sites. For example, dihydropyrimidinones are known calcium channel modulators (e.g., monastrol), but nitro-substituted analogs may exhibit distinct redox properties .
Nitro Group Reactivity
The nitro group in all listed compounds is a strong electron-withdrawing moiety, facilitating reduction to amino groups under catalytic hydrogenation or enzymatic conditions. This property is exploited in prodrug design, where nitroreductase enzymes in hypoxic tumor environments activate cytotoxic metabolites .
Biological Activity
Overview
2-Amino-5-nitropyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both amino and nitro functional groups, which contribute to its diverse biological properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of a pyrimidine ring with an amino group at position 2 and a nitro group at position 5, which are critical for its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, which can lead to antiproliferative effects in cancer cells. For instance, studies have demonstrated that derivatives of this compound can inhibit alkaline phosphatase, an enzyme often overexpressed in cancerous tissues .
- Antimicrobial Properties : The nitro group in its structure is known to enhance antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal properties .
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-231 (Breast) | 0.075 | |
HeLa (Cervical) | 0.058 | |
PC3 (Prostate) | 0.021 | |
Hep2 (Laryngeal) | 0.035 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent antiproliferative activity across multiple cell lines.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the amino and nitro groups significantly affect biological activity. For example, introducing additional substituents on the pyrimidine ring can enhance or diminish potency against specific targets. The presence of electron-withdrawing groups (like nitro) has been correlated with increased activity against certain cancer cell lines .
Case Studies
- Anticancer Activity : In a study focusing on the synthesis and evaluation of various pyrimidine derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against MDA-MB-231 cells, suggesting potential for development as anticancer agents .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of several derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated notable inhibition zones, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Amino-5-nitropyrimidin-4(1H)-one with high purity?
To synthesize this compound, multi-step reactions involving nitration and cyclization are typically employed. Key steps include:
- Reagent selection : Use of 5-fluorocytosine analogs as intermediates (e.g., via fluorinated pyrimidine precursors) to introduce the nitro group .
- Reaction conditions : Maintain temperatures between 60–80°C and pH 7–9 to avoid side reactions like over-nitration or decomposition .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
- Yield optimization : Reported yields range from 70% to 96% depending on substituents and reaction control .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H/13C NMR : Identifies functional groups (e.g., NH2 at δ 7.26 ppm, aromatic protons) and confirms regiochemistry .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ at m/z 183.04) and fragmentation patterns .
- IR spectroscopy : Detects carbonyl (C=O at ~1650 cm⁻¹) and amino (N–H at ~3260 cm⁻¹) groups .
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks in solid-state structures .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for nitro derivatives) .
- pH sensitivity : Monitor hydrolysis in acidic (pH <3) or basic (pH >10) conditions via HPLC, noting nitro group reduction to amine byproducts .
- Light exposure : Store samples in amber vials to prevent photodegradation of the nitro moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data from different synthesis batches?
- Cross-validation : Compare NMR and HRMS data with literature benchmarks (e.g., δ 7.26 ppm for NH in pyrimidinones ).
- Isomer identification : Use X-ray crystallography to distinguish between tautomers (e.g., 4(1H)-one vs. 4(3H)-one forms) .
- Batch analysis : Apply multivariate statistical methods (e.g., PCA) to spectral datasets to isolate batch-specific anomalies .
Q. What strategies optimize regioselectivity in nitration reactions for pyrimidinone derivatives?
- Directing groups : Electron-donating groups (e.g., –NH2) at position 2 direct nitration to position 5 via resonance stabilization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitro group incorporation by stabilizing transition states .
- Catalytic control : Use Brønsted acids (e.g., H2SO4) to protonate reactive sites and suppress competing pathways .
Q. What computational approaches are effective for studying the reactivity of this compound?
- DFT (Density Functional Theory) : Models electronic properties (e.g., HOMO/LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes in nucleic acid synthesis) to guide drug design .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds) in crystal structures to explain stability trends .
Q. How can researchers mitigate the sensitivity of the nitro group during multi-step syntheses?
- Protective groups : Temporarily replace –NO2 with –NHBoc to prevent reduction or side reactions in subsequent steps .
- Low-temperature reactions : Perform nitration below 0°C to minimize decomposition .
- Inert atmospheres : Use argon/nitrogen to avoid oxidation during purification .
Q. What methodologies are used to analyze tautomeric forms of this compound?
Properties
IUPAC Name |
2-amino-5-nitro-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-4-6-1-2(8(10)11)3(9)7-4/h1H,(H3,5,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMCRIHJUALWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291124 | |
Record name | 2-amino-4-hydroxy-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7254-29-7 | |
Record name | 7254-29-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4-hydroxy-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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